molecular formula C8H7BrF3N B13109051 2-Bromo-5-(2,2,2-trifluoroethyl)aniline

2-Bromo-5-(2,2,2-trifluoroethyl)aniline

Cat. No.: B13109051
M. Wt: 254.05 g/mol
InChI Key: SXGFPRUWBGESJO-UHFFFAOYSA-N
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Description

2-Bromo-5-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C8H7BrF3N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and trifluoroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(2,2,2-trifluoroethyl)aniline typically involves the bromination of 3-(2,2,2-trifluoroethyl)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-5-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and development .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)aniline
  • 3-Amino-4-bromobenzotrifluoride
  • 2-Bromo-5-(trifluoromethoxy)aniline

Uniqueness

2-Bromo-5-(2,2,2-trifluoroethyl)aniline is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This group enhances the compound’s stability, lipophilicity, and reactivity, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C8H7BrF3N

Molecular Weight

254.05 g/mol

IUPAC Name

2-bromo-5-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H7BrF3N/c9-6-2-1-5(3-7(6)13)4-8(10,11)12/h1-3H,4,13H2

InChI Key

SXGFPRUWBGESJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(F)(F)F)N)Br

Origin of Product

United States

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